Dicyclopentylmercury
Description
Dicyclopentylmercury is an organomercury compound with two cyclopentyl groups bonded to a central mercury atom (Hg). Its structure, Hg(C₅H₉)₂, places it within the broader class of dialkylmercury compounds, which are characterized by their Hg–C bonds and significant toxicity. While specific data on this compound are sparse in the literature, its properties can be inferred from analogous compounds, such as dimethylmercury, diphenylmercury, and dibutylmercury. Organomercury compounds are historically notable for their applications in organic synthesis and materials science, though their extreme toxicity has curtailed widespread use .
Properties
CAS No. |
23786-94-9 |
|---|---|
Molecular Formula |
C10H18Hg |
Molecular Weight |
338.84 g/mol |
IUPAC Name |
dicyclopentylmercury |
InChI |
InChI=1S/2C5H9.Hg/c2*1-2-4-5-3-1;/h2*1H,2-5H2; |
InChI Key |
SMOMRVWKHSXRHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)[Hg]C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclopentylmercury can be synthesized through the reaction of cyclopentylmagnesium bromide with mercuric chloride. The reaction typically proceeds as follows: [ \text{2 C}_5\text{H}_9\text{MgBr} + \text{HgCl}_2 \rightarrow \text{(C}_5\text{H}_9\text{)}_2\text{Hg} + \text{2 MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis generally involves the use of organomagnesium reagents (Grignard reagents) and mercuric salts under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dicyclopentylmercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide and cyclopentane.
Reduction: Reduction reactions can convert this compound to elemental mercury and cyclopentane.
Substitution: The cyclopentyl groups can be substituted with other organic groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Mercuric oxide and cyclopentane.
Reduction: Elemental mercury and cyclopentane.
Substitution: Various organomercury compounds depending on the substituent introduced.
Scientific Research Applications
Dicyclopentylmercury has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studies on the toxicity and biological effects of organomercury compounds often involve this compound.
Medicine: Research into the potential therapeutic uses and toxicological impacts of organomercury compounds includes this compound.
Industry: It is used in the development of materials and catalysts that involve mercury-containing compounds.
Mechanism of Action
The mechanism by which dicyclopentylmercury exerts its effects involves the interaction of the mercury atom with biological molecules. Mercury can bind to thiol groups in proteins, disrupting their function and leading to toxic effects. The pathways involved include the inhibition of enzyme activity and interference with cellular processes.
Comparison with Similar Compounds
Key Compounds:
Dimethylmercury (Hg(CH₃)₂)
- Simplest dialkylmercury compound, highly volatile and toxic.
- Linear Hg–C bonds with minimal steric hindrance.
Diphenylmercury (Hg(C₆H₅)₂)
- Aromatic substituents reduce volatility but increase molecular weight.
- Used historically as a fungicide and in organic synthesis .
Dibutylmercury (Hg(C₄H₉)₂)
- Larger alkyl groups confer higher molecular weight and moderate volatility .
Chloro(2,2-diphenylethenyl)mercury (HgCl(C₆H₅)₂C=CH₂)
- Mixed chloro-organic structure enhances reactivity in cross-coupling reactions .
Unique Features of this compound:
- Electron-Donating Effects : Cyclopentyl groups may stabilize the Hg center, influencing reactivity in synthesis.
Physical and Chemical Properties
Table 1: Comparative Properties of Organomercury Compounds
*Estimated values for this compound based on structural analogs.
Key Observations:
- Volatility : Cyclopentyl groups likely reduce volatility compared to dimethylmercury but increase it relative to diphenylmercury.
- Toxicity : All dialkylmercury compounds exhibit high neurotoxicity, with dimethylmercury being particularly hazardous due to its volatility and dermal absorption .
- Reactivity : Bulky cyclopentyl groups may hinder nucleophilic attack at the Hg center, contrasting with the high reactivity of chloro-organic hybrids like Chloro(2,2-diphenylethenyl)mercury .
Critical Research Findings
Toxicity Mechanisms : Alkylmercury compounds, including this compound, bioaccumulate and induce oxidative stress, DNA damage, and neuronal degradation .
Synthetic Limitations : Handling challenges due to toxicity restrict this compound’s use to controlled research settings, similar to dimethylmercury .
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